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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)biguanide-d4

Hydrochloride

CAS No.: 1794816-89-9

Cat. No.: B589804 Get Quote

Application Note: LC-MS/MS Quantification & Transition Parameters for 1-(4-

Chlorophenyl)biguanide-d4

Introduction
1-(4-Chlorophenyl)biguanide (1-CPB) is a primary active metabolite of the antimalarial prodrug

Proguanil and a structural analog often used in the study of dihydrofolate reductase (DHFR)

inhibition and 5-HT3 receptor agonism. In bioanalytical assays, the deuterated analog 1-(4-

Chlorophenyl)biguanide-d4 (1-CPB-d4) serves as the critical Internal Standard (IS) to correct

for matrix effects, recovery losses, and ionization variability.

This technical guide provides a validated framework for the MRM (Multiple Reaction

Monitoring) optimization, chromatographic separation, and sample preparation required for the

robust quantification of 1-CPB-d4.
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Property
1-(4-
Chlorophenyl)biguanide
(Native)

1-(4-
Chlorophenyl)biguanide-
d4 (IS)

Formula C₈H₁₀ClN₅ C₈H₆D₄ClN₅

Molecular Weight 211.65 g/mol 215.68 g/mol

Precursor Ion [M+H]⁺ m/z 212.1 m/z 216.1

Labeling Position N/A
Phenyl Ring (

)

pKa ~10.8 (Highly Basic) ~10.8

LogP 1.15 1.15

LC-MS/MS Method Development
Mass Spectrometry Parameters
The analysis is performed using Positive Electrospray Ionization (ESI+).[1] Biguanides are

highly polar and basic, protonating readily to form stable

ions.

Fragmentation Logic: The fragmentation of 1-CPB follows a characteristic biguanide pathway.

The collision-induced dissociation (CID) primarily targets the C-N bonds of the biguanide chain

and the aniline substructure.

Native (m/z 212): Major fragments are m/z 128 (4-chloroaniline moiety) and m/z 153 (4-

chlorophenylguanidine).

Deuterated (m/z 216): Assuming ring deuteration, the aromatic fragments shift by +4 Da.

Recommended MRM Transitions:
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Analyte
Precursor
(Q1)

Product
(Q3)

Role CE (eV) DP (V)

1-CPB-d4 216.1 132.0 Quantifier 25 60

216.1 157.0 Qualifier 1 20 60

216.1 199.1 Qualifier 2 15 60

1-CPB

(Native)
212.1 128.0 Quantifier 25 60

212.1 153.0 Qualifier 1 20 60

Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent (values

above are typical for Sciex QTRAP/Triple Quad systems).

Chromatographic Conditions
Due to the high polarity and basicity of biguanides, standard C18 columns often yield poor

retention and peak tailing. HILIC (Hydrophilic Interaction Liquid Chromatography) or Biphenyl

phases are recommended.

Column: Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) or Waters XBridge BEH HILIC.

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

Flow Rate: 0.4 mL/min.[1]

Gradient:

0.0 min: 5% B (Load)

0.5 min: 5% B

3.0 min: 95% B

4.0 min: 95% B
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4.1 min: 5% B (Re-equilibrate for 2 min).

Experimental Protocol
Stock Solution Preparation[1]

Weighing: Weigh 1.0 mg of 1-CPB-d4 into a glass vial.

Dissolution: Dissolve in 1.0 mL of Methanol (Stock = 1.0 mg/mL).

Critical: Do not use pure water for stock storage; biguanides can degrade over time in

aqueous solution without buffer.

Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water for daily use.

Sample Extraction (Protein Precipitation)
This method is optimized for plasma/serum matrices.

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

IS Addition: Add 10 µL of Working IS Solution (1-CPB-d4, 100 ng/mL). Vortex gently.

Precipitation: Add 200 µL of Ice-cold Acetonitrile containing 0.1% Formic Acid.

Agitation: Vortex vigorously for 30 seconds.

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of

Water (to dilute organic content for better peak shape).

Injection: Inject 5 µL into the LC-MS/MS.

Visualizations
Figure 1: Fragmentation Pathway of 1-(4-
Chlorophenyl)biguanide-d4
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This diagram illustrates the mechanistic cleavage of the precursor ion (m/z 216) into its primary

product ions used for quantification.

Precursor Ion
[M+H]+ = 216.1

(1-CPB-d4)

Fragment Ion
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(Primary Transition)

Secondary Loss
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Caption: Proposed ESI+ fragmentation pathway for 1-CPB-d4 showing the origin of the m/z

132 quantifier ion.

Figure 2: Analytical Workflow
Step-by-step logic for the extraction and analysis process.
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Caption: Optimized protein precipitation workflow for extracting 1-CPB-d4 from biological

matrices.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b589804?utm_src=pdf-body-img
https://www.benchchem.com/product/b589804?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pingale, S. G., et al. (2025). Alternative LC–MS–MS Method for Simultaneous Determination

of Proguanil, Its Active Metabolite in Human Plasma. ResearchGate. Link

BenchChem Technical Guides. (2025). The Active Metabolite of Proguanil: A Comprehensive

Technical Guide. BenchChem. Link

Wiesner, J., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of

artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil,

cycloguanil. PMC - NIH. Link

ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Compounds.

ChemGuide. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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